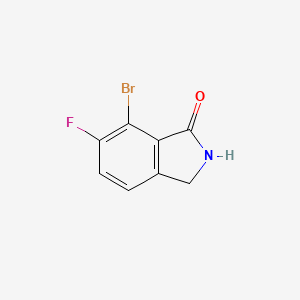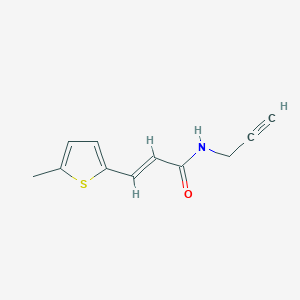
4-Methoxyheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyheptanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of heptanoic acid, where a methoxy group is attached to the fourth carbon atom of the heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methoxy group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, where heptanoic acid and methanol are continuously fed into the reactor along with a catalyst. This method ensures a consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxyheptanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-methoxyheptanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 4-Carboxyheptanoic acid
Reduction: 4-Methoxyheptanol
Substitution: 4-Haloheptanoic acids
Aplicaciones Científicas De Investigación
4-Methoxyheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Methoxyheptanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
4-Methoxybenzoic acid: Similar in structure but with a benzene ring instead of a heptanoic acid chain.
4-Methoxyphenylacetic acid: Contains a phenyl group instead of a heptanoic acid chain.
4-Methoxyhexanoic acid: Similar structure but with one less carbon atom in the chain.
Uniqueness: 4-Methoxyheptanoic acid is unique due to its specific chain length and the position of the methoxy group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-methoxyheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-7(11-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Clave InChI |
FMINOTBXFHCYSD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
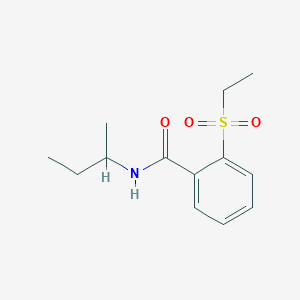
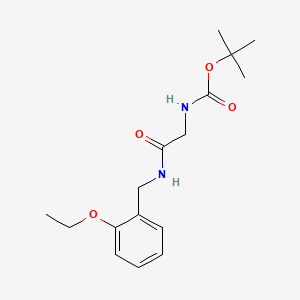
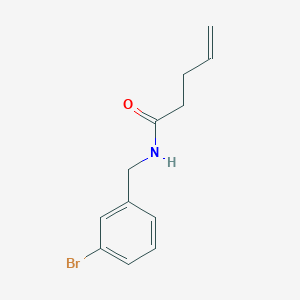
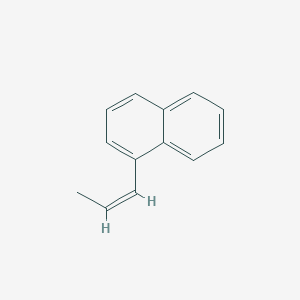
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
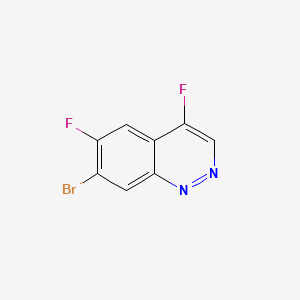

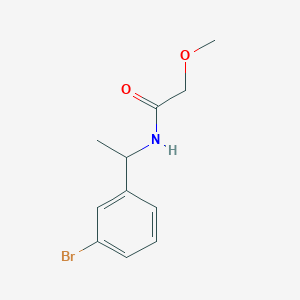
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
